2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
Description
Structure and Key Features The compound 2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is a nitrogen-rich polycyclic system characterized by a fused tricyclic scaffold. The core structure comprises a bicyclo[9.4.0] framework with additional fused heterocyclic rings containing four nitrogen atoms (tetrazatricyclo system). Substituents include an ethyl group at position 2, methyl groups at positions 5 and 6, and a ketone at position 10.
For example, brominated derivatives (e.g., 13-bromo-2-ethyl-9-methyl-...) are synthesized using halogenation and heterocyclization strategies, as seen in related diazepine frameworks . Characterization methods such as ¹H/¹³C NMR and X-ray crystallography (using SHELX software) are standard for verifying structural integrity and substituent positions .
Properties
CAS No. |
133627-26-6 |
|---|---|
Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C15H16N4O/c1-4-19-13-11(6-5-7-16-13)15(20)18-12-8-9(2)10(3)17-14(12)19/h5-8H,4H2,1-3H3,(H,18,20) |
InChI Key |
UDYVQHNUUVSPGO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C(=O)NC3=C1N=C(C(=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one involves multiple steps, typically starting with the preparation of the core ring structure followed by the introduction of substituents. Common synthetic routes include cyclization reactions, where linear precursors are transformed into cyclic structures under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparative Insights
Substituent Effects on Reactivity and Solubility
- The target compound’s ethyl and methyl groups likely enhance lipophilicity compared to polar substituents like methoxy or hydroxyl groups in analogs .
- Brominated derivatives (e.g., 13-bromo-...) exhibit higher reactivity in nucleophilic substitution, enabling downstream functionalization .
Crystallographic and Supramolecular Behavior
- Compounds with extended π-systems (e.g., pyrenyl-substituted analogs) form stable 2D networks via C–H···O interactions, as observed in X-ray studies .
- Hydrogen-bonding patterns in nitrogen-rich cores (e.g., tetrazatricyclo systems) align with Etter’s rules for molecular recognition and crystal packing .
Functional Applications
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